N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGDZTRAJJIZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often involve refluxing in solvents like acetonitrile or glacial acetic acid . Industrial production methods may employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is hypothesized to share similar characteristics due to its structural resemblance to other triazole compounds known for their antibacterial and antifungal activities.
Case Study : A study on 1,2,4-triazole derivatives demonstrated that compounds with structural similarities to N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent is supported by the activity of related triazole derivatives that have shown efficacy in inhibiting cancer cell proliferation.
Case Study : Research on triazole-fused compounds has highlighted their ability to inhibit specific kinases involved in cancer progression. For instance, compounds similar to N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline have been explored for their role as c-Met inhibitors in non-small cell lung cancer treatment .
Neuroprotective Effects
Triazole derivatives are also being investigated for neuroprotective effects. The potential for N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline to act as a neuroprotectant is promising based on the bioactivity of related compounds.
Research Findings : Studies have shown that certain triazole derivatives can modulate neuroinflammatory pathways and exhibit antioxidant properties . This suggests potential applications in neurodegenerative diseases.
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives are well-documented. N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline may possess similar properties due to its structural attributes.
Evidence : A recent review indicated that compounds with the triazole moiety can inhibit key inflammatory mediators and pathways . This positions the compound as a candidate for further exploration in inflammatory diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, such as GABA_A receptors, by binding to their active sites . This interaction leads to changes in cellular signaling pathways, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives, such as:
1,2,4-triazolo[1,5-c]quinazoline: Known for its anticancer and antimicrobial activities.
1,2,4-triazolo[4,3-c]quinazoline: Exhibits significant antiviral and anti-inflammatory properties.
1,2,4-triazolo[4,3-a]quinazoline: Used in the development of antihypertensive and anticonvulsant drugs.
Biological Activity
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties supported by recent research findings.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : 1031591-47-5
- Molecular Formula : C19H18N4O2
- Molecular Weight : 334.37 g/mol
The compound features a quinazoline core with various functional groups that contribute to its biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of quinazoline derivatives. For instance, compounds similar to N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline have shown significant inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in THP-1 monocytic cells. The IC50 values for some derivatives were reported to be less than 50 µM, indicating potent anti-inflammatory properties .
Table 1: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 13i | <50 | Inhibition of NF-kB |
| Compound 16 | <50 | Inhibition of MAPK pathways |
2. Antimicrobial Activity
The antimicrobial activity of quinazoline derivatives has also been explored. A study demonstrated that certain synthesized compounds exhibited significant antibacterial effects against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
3. Anticancer Activity
Anticancer properties are particularly notable in quinazoline derivatives. Research indicates that compounds like N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways such as EGFR and VEGF .
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-methoxybenzyl)-... | MCF7 | 0.096 |
| N-(4-methoxybenzyl)-... | A549 | 0.120 |
Case Studies
A significant case study focused on the synthesis and evaluation of a series of quinazoline derivatives for their anticancer activity. The results showed that specific substitutions on the quinazoline ring enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Another study investigated the anti-inflammatory effects of similar compounds in vivo using animal models of chronic inflammation. The findings indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves:
- Precursor preparation : Reacting substituted quinazoline intermediates (e.g., 3-benzylidene-4-oxopentanoic acid derivatives) with hydrazine hydrate under reflux to form triazole-quinazoline cores .
- Functionalization : Coupling the core with a 4-methoxybenzyl group via carboxamide linkage using coupling agents like EDC/HOBt .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane (3:1 v/v) to isolate the target compound .
- Critical conditions : Ethanol or DMF as solvents, temperatures of 80–100°C, and catalysts like benzyltributylammonium bromide .
Q. Which analytical techniques confirm the compound’s structural integrity?
- NMR spectroscopy : H and C NMR verify substituent positions and ring fusion (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm) .
- IR spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~1250 cm (C-O of methoxy group) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 439.5 for [M+H]) .
Q. What preliminary biological screening methods are recommended?
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus or E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Dose-response curves : Triplicate experiments with positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions .
- Catalyst selection : Phase-transfer catalysts (e.g., benzyltributylammonium bromide) improve cyclization efficiency by 15–20% .
- Temperature control : Reflux at 80°C minimizes byproduct formation during triazole ring closure .
- Real-time monitoring : TLC (R = 0.4 in ethyl acetate/hexane) ensures reaction completion .
Q. What strategies resolve contradictions between computational and experimental bioactivity data?
- Docking validation : Compare AutoDock Vina binding scores (e.g., against EGFR kinase) with experimental IC values. Discrepancies may arise from solvation effects or protein flexibility .
- MD simulations : Run 100-ns molecular dynamics to assess binding stability. If simulations predict strong binding but assays show low activity, revise protonation states or tautomer forms .
- SAR studies : Modify substituents (e.g., replace 4-methoxybenzyl with 4-chlorobenzyl) to test hypotheses from computational models .
Q. How do structural modifications influence pharmacological activity?
- Methoxy group removal : Reduces antimicrobial activity (MIC increases from 2 µg/mL to >16 µg/mL) due to decreased membrane penetration .
- Triazole vs. thiadiazole substitution : Triazoles show 3-fold higher anticancer activity, likely due to stronger hydrogen bonding with target enzymes .
- Phenyl ring fluorination : Enhances metabolic stability (t increases from 2.1 to 4.8 hours in liver microsomes) .
Methodological Challenges and Solutions
Q. How to address low solubility in bioassay buffers?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring no solvent interference in controls .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion and cellular uptake .
Q. What advanced techniques elucidate metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
